

# BPIQ-I: Compound Overview and Mechanism

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## Compound Focus: Bpiq-i

CAS No.: 174709-30-9

Cat. No.: S578945

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**BPIQ-I** (also known as PD 159121) is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its core function is to block the signaling pathways that drive the proliferation and survival of cancer cells.

The table below summarizes its basic chemical and biological profile:

Property	Description
CAS Number	174709-30-9 [1]
Molecular Formula	C <sub>16</sub> H <sub>12</sub> BrN <sub>5</sub> [1]
Molecular Weight	354.20 g/mol [1]
Primary Target	EGFR Tyrosine Kinase [1]
Mechanism	ATP-competitive inhibitor [1]
Primary Effect	Anti-proliferative activity [1]

## Experimental Data and Protocols

Key experimental data demonstrates the anti-proliferative effects of **BPIQ-I** across various human cancer cell lines. The methodology for such assays is generally standardized in the field [2].

## Anti-proliferative Activity (Cell Viability Assay)

A **Cell Viability Assay** was used to determine the concentration of **BPIQ-I** that inhibits 50% of cell growth (EC<sub>50</sub>) after a 3-day treatment [1].

Cell Line	Tissue Origin	BPIQ-I EC <sub>50</sub> (μM)
A-431	Epidermoid carcinoma	>50
MDA-MB-468	Breast adenocarcinoma	30
U-87	Glioblastoma	>50
SKOV-3	Ovarian adenocarcinoma	6.5
MDA-MB-231	Breast adenocarcinoma	>50

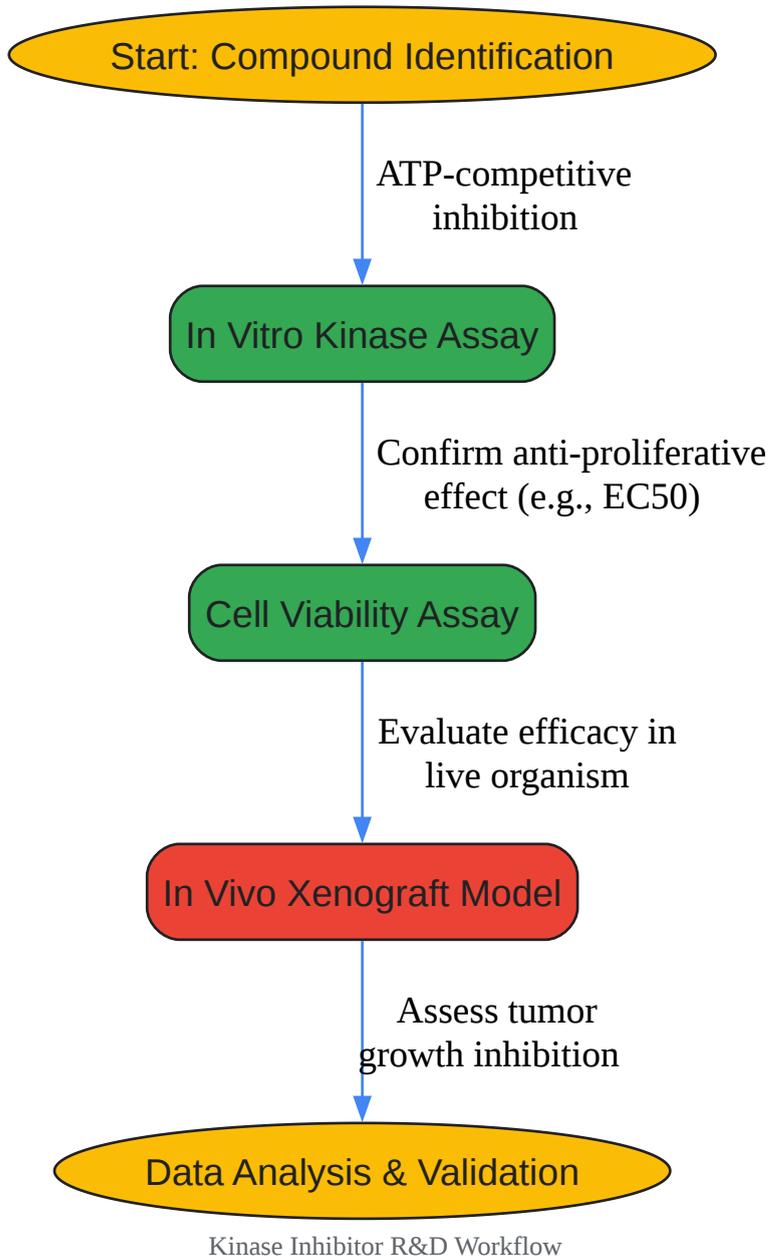
## In Vitro Kinase Inhibition Protocol

While a specific protocol for **BPIQ-I** was not detailed in the search results, kinase inhibition assays typically involve the following steps [2]:

- **Preparation:** The EGFR tyrosine kinase enzyme, ATP, and a specific protein substrate are prepared in a suitable reaction buffer.
- **Inhibition:** **BPIQ-I** is added to the reaction mixture at varying concentrations. As an ATP-competitive inhibitor, it competes with ATP for binding at the kinase's active site [1].
- **Reaction & Detection:** The kinase reaction is initiated by adding ATP and allowed to proceed. The phosphorylation of the substrate is then measured, often using techniques that detect radiometric or fluorescent signals.
- **Analysis:** The data is analyzed to calculate the IC<sub>50</sub> value, which represents the concentration of **BPIQ-I** required to inhibit 50% of the kinase activity.

## Visualizing the Experimental Workflow

The diagram below outlines a typical workflow for evaluating a kinase inhibitor like **BPIQ-I**, from in vitro testing to in vivo validation, based on standard pre-clinical research practices [2] [3].



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*Typical pre-clinical workflow for evaluating a kinase inhibitor like **BPIQ-I**.*

## Research Context and Further Directions

- **Related Compound:** A structurally distinct compound also abbreviated **BPIQ** (a quinoline derivative) has demonstrated potent anti-cancer activity by inducing mitochondrial apoptosis in lung cancer cells, both in vitro and in a zebrafish xenograft model [3]. This highlights the research interest in this class of molecules.
- **Broader Research Use:** Kinase inhibitor libraries, which include compounds like **BPIQ-I**, are screened to identify key signaling pathways involved in diseases, showcasing their value in basic research [2].

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## References

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